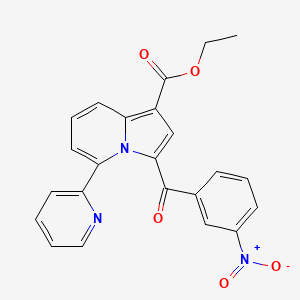

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

CAS No.: 853317-40-5

Cat. No.: VC16046602

Molecular Formula: C23H17N3O5

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853317-40-5 |

|---|---|

| Molecular Formula | C23H17N3O5 |

| Molecular Weight | 415.4 g/mol |

| IUPAC Name | ethyl 3-(3-nitrobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |

| Standard InChI | InChI=1S/C23H17N3O5/c1-2-31-23(28)17-14-21(22(27)15-7-5-8-16(13-15)26(29)30)25-19(17)10-6-11-20(25)18-9-3-4-12-24-18/h3-14H,2H2,1H3 |

| Standard InChI Key | PCCHRSGCQISAIN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=N4 |

Introduction

Structural Characteristics and Molecular Properties

The indolizine core of ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate consists of a 10-π-electron aromatic system, with the pyrrole and pyridine rings fused at the 1- and 2-positions. Substituents at positions 1, 3, and 5 introduce steric and electronic perturbations that influence reactivity. The 3-nitrobenzoyl group is a strong electron-withdrawing substituent, while the 2-pyridinyl moiety contributes additional π-stacking capabilities and coordination sites for metal complexes .

Synthetic Approaches and Optimization

General Strategies for Indolizine Synthesis

Indolizines are commonly synthesized via cyclization reactions, such as the Tschitschibabin reaction or transition-metal-catalyzed annulations. The presence of multiple substituents in ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate necessitates a stepwise approach:

-

Formation of the Indolizine Core: A palladium-catalyzed annulation between o-alkynylpyridine derivatives and nitrobenzoyl-substituted acrylates could construct the bicyclic framework .

-

Functionalization: Subsequent acylation at position 3 and esterification at position 1 would introduce the nitrobenzoyl and ethyl carboxylate groups, respectively.

Challenges in Synthesis

The electron-withdrawing nitro group may hinder electrophilic substitution reactions, requiring Lewis acid catalysts (e.g., ZnCl₂) to activate reaction sites. Steric hindrance from the 2-pyridinyl group complicates regioselective functionalization, necessitating protecting-group strategies .

Chemical Reactivity and Functionalization

Photooxygenation Reactions

Indolizines undergo photooxygenation via singlet oxygen (¹O₂) mechanisms. For ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, the nitro group stabilizes a zwitterionic intermediate, directing reactivity toward C3–N bond cleavage in methanol or dioxetane formation in acetonitrile . Key products include:

| Reaction Conditions | Major Products |

|---|---|

| Methanol, rose bengal | (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters |

| Acetonitrile, methylene blue | 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume